![molecular formula C12H13ClFNO2 B2877150 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide CAS No. 2411265-05-7](/img/structure/B2877150.png)
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide, also known as JNJ-1661010, is a novel selective serotonin reuptake inhibitor (SSRI) developed for the treatment of major depressive disorder (MDD). This compound is a potent and highly selective inhibitor of the serotonin transporter (SERT) with a unique mechanism of action.
作用機序
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide selectively inhibits the reuptake of serotonin by the SERT, leading to an increase in extracellular serotonin levels in the brain. This increase in serotonin signaling is thought to contribute to the antidepressant effects of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide.
Biochemical and Physiological Effects:
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has been shown to increase extracellular serotonin levels in the brain, leading to enhanced serotonin signaling. This increase in serotonin signaling is thought to contribute to the antidepressant effects of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide. 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has also been shown to have minimal effects on other neurotransmitter systems, such as dopamine and norepinephrine, which may contribute to its favorable side effect profile.
実験室実験の利点と制限
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of the SERT, which allows for the specific manipulation of serotonin signaling. It also has a favorable side effect profile, which minimizes confounding effects in behavioral experiments.
However, 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide also has some limitations. It has a relatively short half-life, which may limit its usefulness in chronic dosing experiments. It also has limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
将来の方向性
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has several potential future directions for research. One area of interest is the potential use of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide in the treatment of other psychiatric disorders, such as anxiety disorders or obsessive-compulsive disorder. Another area of interest is the potential use of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide in combination with other medications, such as mood stabilizers or antipsychotics.
Conclusion:
In conclusion, 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide is a novel selective serotonin reuptake inhibitor with a unique mechanism of action. It has shown promising results in the treatment of MDD and has several potential future directions for research. Its highly selective inhibition of the SERT and favorable side effect profile make it a promising candidate for further study in the treatment of psychiatric disorders.
合成法
The synthesis of 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide involves the reaction of 3-(4-fluorophenyl)-3-hydroxycyclobutanone with 2-chloroacetamide in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using a reducing agent.
科学的研究の応用
2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide has been extensively studied for its potential use in the treatment of MDD. Preclinical studies have demonstrated its efficacy in reducing depressive-like behaviors in animal models of depression. Clinical trials have also shown promising results, with 2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide demonstrating significant improvement in depressive symptoms compared to placebo.
特性
IUPAC Name |
2-chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-7-11(16)15-10-5-12(17,6-10)8-1-3-9(14)4-2-8/h1-4,10,17H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJINUAVAFIODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2877071.png)
![N-(3-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2877072.png)
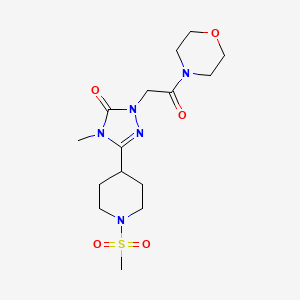
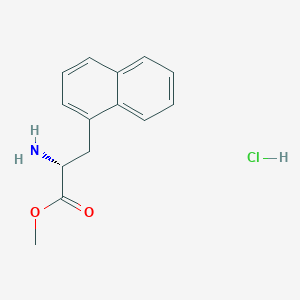

![N-(4-butylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2877078.png)

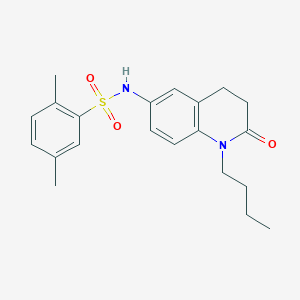
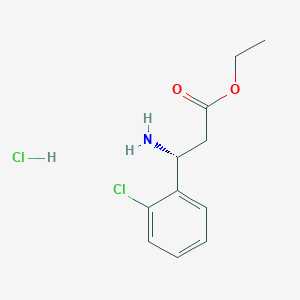
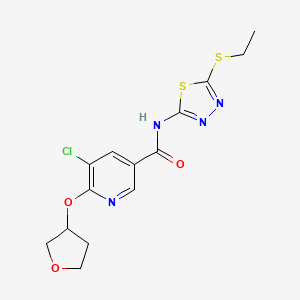
![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)
![2-{[3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridin-4-yl]formamido}-N-methylacetamide](/img/structure/B2877087.png)
